molecular formula C13H12INO2 B4750142 N-(4-iodophenyl)-2,5-dimethyl-3-furamide

N-(4-iodophenyl)-2,5-dimethyl-3-furamide

Cat. No.: B4750142
M. Wt: 341.14 g/mol
InChI Key: WWGXYDCTLTXJQJ-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2,5-dimethyl-3-furamide is a synthetic organic compound characterized by a 2,5-dimethylfuran core linked to a 4-iodophenyl group via an amide bond. The iodine atom at the para position of the phenyl ring and the methyl substituents on the furan ring contribute to its distinct electronic and steric properties.

Properties

IUPAC Name

N-(4-iodophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGXYDCTLTXJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2,5-dimethyl-3-furamide typically involves the following steps:

    Formation of 4-iodoaniline: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.

    Synthesis of 2,5-dimethylfuran: This can be synthesized from furfural through catalytic hydrogenation followed by methylation.

    Amide Formation: The final step involves the reaction of 4-iodoaniline with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of This compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,5-dimethyl-3-furamide: can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Hydrolysis: Formation of 2,5-dimethylfuran-3-carboxylic acid and 4-iodoaniline.

Scientific Research Applications

N-(4-iodophenyl)-2,5-dimethyl-3-furamide:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems, including their potential as radiolabeled tracers.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,5-dimethyl-3-furamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can also play a role in radiolabeling, allowing for imaging studies in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Analogs

The substitution of halogens (F, Cl, Br, I) on the phenyl ring significantly influences biological activity. For example:

  • N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) exhibit nearly equivalent inhibitory potency against monoacylglycerol lipase (MGL), suggesting halogen size has minimal impact in maleimide derivatives .
  • In contrast, N-(4-iodophenyl)-2,5-dimethyl-3-furamide may show divergent behavior due to the furan core’s electron-rich nature, which could amplify steric or electronic effects of iodine. Comparative studies with N-(4-chlorophenyl)-2,5-dimethyl-3-furamide are needed to clarify this.

Positional Isomerism

The iodine’s position on the phenyl ring critically affects activity:

  • N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (ortho-substituted) demonstrates superior antioxidant and anticancer activity compared to its para-substituted analog .
  • For the target compound, the para-iodo configuration may optimize interactions with hydrophobic pockets in biological targets, though direct comparisons with meta- or ortho-substituted furamides are lacking.

Core Structure Variations

  • Adamantane-furan hybrids (e.g., N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide ): The adamantane moiety confers rigidity and metabolic stability, whereas the furan enables π-π interactions. The target compound lacks adamantane but may leverage iodine’s hydrophobicity for similar stability .

Q & A

Q. What are the recommended synthetic routes for N-(4-iodophenyl)-2,5-dimethyl-3-furamide, and how can purity be optimized?

  • Methodological Answer: The synthesis typically involves coupling a substituted furan carboxylic acid derivative with 4-iodoaniline. A two-step approach is advised:

Furan core functionalization: Introduce methyl groups at positions 2 and 5 via Friedel-Crafts alkylation or halogenation followed by Grignard addition .

Amide bond formation: Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the furan-3-carboxylic acid with 4-iodoaniline. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C) .

Q. How should researchers address solubility challenges in biological assays for this compound?

  • Methodological Answer: Due to its hydrophobic aromatic/iodophenyl groups, use co-solvents like DMSO (≤1% v/v) for initial stock solutions. For aqueous buffers, employ cyclodextrin-based solubilizers or micellar systems (e.g., Tween-80). Validate solubility using dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Structural confirmation: High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]+) and isotopic pattern (iodine has a distinct isotopic signature).
  • Purity assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and 1H/13C NMR for functional group verification.
  • Stability studies: Monitor degradation under light, heat, and humidity via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer:
  • Core modifications: Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups (NO2, CF3) at the 4-iodophenyl position to assess electronic effects on target binding .
  • Furan ring substitutions: Replace methyl groups with ethyl or isopropyl to evaluate steric impacts. Compare activity using in vitro assays (e.g., enzyme inhibition or receptor binding) .
  • Data analysis: Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with experimental IC50 values .

Q. What strategies mitigate off-target interactions in pharmacological studies?

  • Methodological Answer:
  • Selectivity screening: Test against panels of related enzymes/receptors (e.g., kinase or GPCR panels) to identify promiscuity.
  • Proteome-wide profiling: Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to map unintended protein interactions .
  • Metabolite identification: Incubate with liver microsomes and analyze via LC-MS/MS to detect reactive metabolites that may cause toxicity .

Q. How can semiquantitative analysis improve reproducibility in tracer studies involving iodinated analogs?

  • Methodological Answer: For imaging or biodistribution studies (e.g., 123I-labeled analogs), combine visual assessment with striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) . Use SPECT/CT imaging protocols standardized with phantom calibration to minimize interobserver variability. Normalize data to reference regions (e.g., occipital cortex) for semiquantitative analysis .

Q. What in vivo models are appropriate for evaluating neuroprotective or diagnostic potential?

  • Methodological Answer:
  • Neurodegenerative models: Use 6-OHDA-lesioned rodents or α-synuclein transgenic mice for Parkinson’s disease (PD) studies. Monitor dopamine transporter (DAT) binding via [18F]-FP-CIT analogs .
  • Biodistribution: Administer 123I-labeled compound in healthy and diseased models, followed by ex vivo gamma counting of brain regions (striatum, cortex) .

Data Contradiction & Validation

Q. How should conflicting results in biological activity between in vitro and in vivo studies be resolved?

  • Methodological Answer:
  • Pharmacokinetic profiling: Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure. Adjust dosing regimens if poor bioavailability is observed.
  • Metabolite interference: Identify active metabolites using hepatocyte incubation and compare with parent compound activity .
  • Species-specific effects: Repeat assays in human-derived cell lines (e.g., SH-SY5Y for neuro studies) if rodent models show discordance .

Key Research Gaps

  • Mechanistic studies are needed to clarify whether the iodine atom participates in halogen bonding with biological targets .
  • Long-term toxicity profiles remain unexplored; conduct 28-day repeated-dose toxicity studies in rodents with histopathological analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-iodophenyl)-2,5-dimethyl-3-furamide
Reactant of Route 2
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N-(4-iodophenyl)-2,5-dimethyl-3-furamide

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